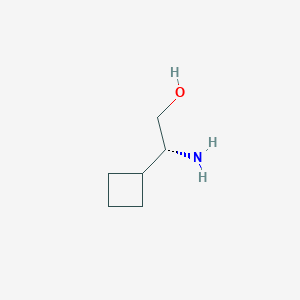

(2R)-2-Amino-2-cyclobutylethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-cyclobutylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4,7H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBFSGQLWVPDER-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Amino Alcohols in Contemporary Organic Chemistry

Chiral amino alcohols are a fundamentally important class of organic compounds, widely utilized as building blocks and catalysts in modern organic synthesis. Their bifunctional nature, containing both an amino and a hydroxyl group, allows them to form key interactions in various chemical transformations.

These compounds are ubiquitous in biologically active molecules, including a vast number of natural products and pharmaceuticals. nih.gov It is estimated that the 1,2-amino alcohol motif is present in over 300,000 compounds, including more than 80 drugs approved by the Food and Drug Administration. nih.gov For example, enantiopure amino alcohols like phenylglycinol are extensively used as chiral auxiliaries and as intermediates for bioactive drug candidates. google.com

The development of efficient synthetic methods for preparing enantiomerically pure 1,2-amino alcohols is a major focus in organic chemistry. nih.govacs.org Asymmetric synthesis techniques, such as catalytic asymmetric hydrogenation and transfer hydrogenation, are favored for their economic and environmental benefits over classical resolution methods. acs.org The demand for novel catalytic strategies to construct chiral β-amino alcohols from simple starting materials remains high. westlake.edu.cn

Furthermore, chiral amino alcohols are crucial ligands in asymmetric catalysis, capable of coordinating with metal centers to create highly selective catalysts for a variety of reactions. alfa-chemistry.comgrafiati.com Their applications extend to the synthesis of metal complexes with potential anticancer activities. alfa-chemistry.com The versatility and importance of chiral amino alcohols underscore their central role in the advancement of synthetic and medicinal chemistry. frontiersin.org

Stereochemical Aspects and Enantiomeric Purity Considerations of 2r 2 Amino 2 Cyclobutylethan 1 Ol

The stereochemistry of (2R)-2-Amino-2-cyclobutylethan-1-ol is defined by the "R" configuration at the chiral center bearing the amino and cyclobutyl groups. This specific spatial arrangement is critical, as the biological activity and efficacy of chiral molecules are often highly dependent on their stereoisomeric form. The enantiomeric purity of such compounds is a paramount consideration in their synthesis and application, particularly in the pharmaceutical industry where the wrong enantiomer can be inactive or even cause adverse effects.

Ensuring high enantiomeric purity is a significant challenge in organic synthesis. For chiral amino alcohols, methods like asymmetric hydrogenation and enzymatic resolutions are employed to produce single enantiomers with high enantiomeric excess (ee). acs.orgresearchgate.net For instance, iridium-catalyzed asymmetric hydrogenation of α-amino ketones has been shown to produce chiral 1,2-amino alcohols with up to 99.9% ee. researchgate.net The development of fluorescent probes for the rapid determination of enantiomeric composition without the need for separation is also an active area of research. researchgate.net

The precise three-dimensional structure of this compound, dictated by its stereochemistry, governs its interactions with other chiral molecules, such as enzymes and receptors. This makes it a valuable chiral building block for the synthesis of complex, stereochemically defined target molecules.

Historical Context of Cyclobutyl Containing Compounds in Synthesis

Retrosynthetic Analysis and Strategic Disconnections for the this compound Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the primary disconnections are typically made at the C-C and C-N bonds adjacent to the stereogenic center.

A key retrosynthetic disconnection involves breaking the bond between the cyclobutyl group and the chiral amino alcohol backbone. This leads to a chiral two-carbon synthon and a cyclobutyl precursor. Another strategic disconnection is at the C-N bond, which suggests a route starting from a chiral epoxide and cyclobutylamine (B51885) or from a cyclobutyl-substituted α-hydroxy ketone followed by amination.

A common approach involves the disconnection of the amino and hydroxyl groups, suggesting precursors like α-aminoketones or α-hydroxyimines. These intermediates can then be further disconnected to simpler starting materials. For instance, an α-aminocyclobutyl ketone can be conceptually broken down into cyclobutyl methyl ketone and a source of nitrogen.

Stereoselective Synthesis Approaches

Achieving the desired (R)-configuration at the C2 position is the primary challenge in synthesizing this compound. Several stereoselective methods can be employed to control the stereochemistry.

Asymmetric Catalysis in Amino Alcohol Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral amino alcohols, offering high enantioselectivity. thieme-connect.com

Asymmetric Hydrogenation: The asymmetric hydrogenation of α-amino ketones is a highly efficient method for producing chiral 1,2-amino alcohols. thieme-connect.com Catalysts based on iridium, rhodium, and ruthenium with chiral ligands have been successfully employed. thieme-connect.comnih.govru.nl For example, iridium catalysts with chiral spiro ligands have demonstrated excellent enantioselectivities (up to 99.9% ee) in the hydrogenation of α-amino ketones. thieme-connect.com

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol, in the presence of a chiral metal catalyst. ru.nl Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been used to synthesize various chiral 1,2-amino alcohol-containing drug molecules with high enantioselectivities (>99% ee). nih.gov

Copper-Catalyzed Hydroamination: Asymmetric hydroamination of unprotected allylic alcohols using copper catalysts provides an efficient route to chiral γ-amino alcohols. nih.gov This method is notable for its mild reaction conditions and high levels of regio- and enantioselectivity. nih.gov

Chiral Pool Synthesis Utilizing Naturally Derived Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. ru.nlresearchgate.net Amino acids, terpenes, and carbohydrates are common chiral pool sources. researchgate.netutwente.nl

For the synthesis of β-amino alcohols, natural amino acids are a frequent choice. rsc.orgrsc.org For instance, a protected amino acid can be reduced to the corresponding amino alcohol. The synthesis of pinane-based 2-amino-1,3-diols has been achieved stereoselectively starting from (−)-α-pinene. beilstein-journals.org This approach involves converting isopinocarveol, derived from α-pinene, into a condensed oxazolidin-2-one through carbamate (B1207046) formation and stereoselective aminohydroxylation. beilstein-journals.orgbeilstein-journals.org

Diastereoselective Transformations for Stereocenter Induction

Diastereoselective methods are employed when a molecule already contains a chiral center, which then directs the stereochemical outcome of a new stereocenter. rsc.org

Reduction of Chiral β-Amino Ketones: The diastereoselective reduction of chiral β-amino ketones is a common strategy. researchgate.net The choice of reducing agent and the nature of the protecting group on the nitrogen atom can influence the diastereoselectivity of the reduction.

thieme-connect.comresearchgate.net-Stevens Rearrangement: A two-step stereoselective strategy involving a palladium-catalyzed tandem allylic amination/ thieme-connect.comresearchgate.net-Stevens rearrangement followed by a ruthenium-catalyzed ring-closing metathesis has been developed to synthesize unnatural cyclic amino acid derivatives. nih.gov The rearrangement proceeds with high diastereoselectivity. nih.gov

Direct Stereoselective Synthesis of Enantiomerically Pure β-Amino Alcohols

Direct methods aim to form the enantiomerically pure β-amino alcohol in a single or few steps from achiral precursors.

Sharpless Asymmetric Aminohydroxylation: This is a well-known method for the direct enantioselective synthesis of β-amino alcohols from alkenes. diva-portal.org However, it can sometimes suffer from moderate yields due to regioselectivity issues. diva-portal.org

Engineered Amine Dehydrogenases: Biocatalytic approaches using engineered amine dehydrogenases (AmDHs) enable the one-step synthesis of chiral amino alcohols from α-hydroxy ketones via asymmetric reductive amination with high enantioselectivity. nih.gov

Multistep Synthetic Routes to this compound Derivatives

The synthesis of this compound and its derivatives often involves multistep sequences that combine several of the above-mentioned strategies.

One potential route could start with the synthesis of a cyclobutane-containing α-hydroxy ketone. This could be achieved through various methods, including the reaction of a cyclobutyl Grignard reagent with a suitable glyoxal (B1671930) derivative. The resulting α-hydroxy ketone can then be subjected to stereoselective reductive amination using an engineered amine dehydrogenase or a chemical method to install the amino group with the desired (R)-configuration.

Another approach involves the synthesis of substituted 2-aminocyclobutanones from 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) and various nitrogen nucleophiles under acidic conditions. luc.eduluc.edu These cyclobutanone (B123998) derivatives can then serve as intermediates for further elaboration into the target amino alcohol. For example, reduction of the ketone would yield a diol, and subsequent functional group manipulations could lead to the desired product.

The synthesis of γ-cyclobutane amino acids has been achieved through a visible light-mediated [2+2] photocycloaddition of amide-linked dienes. researchgate.net These cyclic amino acid derivatives can be further transformed into various functionalized molecules.

Below is a table summarizing various synthetic approaches to chiral amino alcohols, which are applicable to the synthesis of this compound.

| Method | Precursor Type | Key Reagents/Catalysts | Stereochemical Control | Reference(s) |

| Asymmetric Hydrogenation | α-Amino Ketone | Chiral Iridium, Rhodium, or Ruthenium catalysts | Catalyst-controlled enantioselectivity | thieme-connect.comnih.govru.nl |

| Chiral Pool Synthesis | Natural Amino Acids, Terpenes | Standard organic reagents | Substrate-controlled diastereoselectivity | rsc.orgrsc.orgbeilstein-journals.org |

| Diastereoselective Reduction | Chiral β-Amino Ketone | Hydride reducing agents | Substrate-controlled diastereoselectivity | researchgate.net |

| Asymmetric Aminohydroxylation | Alkene | Sharpless catalyst system | Catalyst-controlled enantioselectivity | diva-portal.org |

| Biocatalytic Reductive Amination | α-Hydroxy Ketone | Engineered Amine Dehydrogenase (AmDH) | Enzyme-controlled enantioselectivity | nih.gov |

| [2+2] Photocycloaddition | Amide-linked dienes | Iridium photocatalyst | Diastereoselective | researchgate.net |

Construction of the Cyclobutyl Ring System

The synthesis of the cyclobutane moiety, a key structural feature of this compound, can be approached through several established methods. A primary strategy involves [2+2] cycloaddition reactions. These reactions, often photochemically or thermally induced, unite two alkene molecules to form a four-membered ring. For the asymmetric synthesis of cyclobutanes, dienamine catalysis has been shown to control the formation of the cyclobutane ring in formal enantioselective organocatalyzed [2+2] cycloaddition reactions. nih.gov Another powerful approach is the visible-light-induced asymmetric [2+2] cycloaddition of alkenes, which can proceed without the need for directing groups, offering a more direct route to chiral cyclobutane derivatives. rsc.orgchemistryviews.org

Alternative strategies for constructing the cyclobutane ring include the use of commercially available starting materials like 3-oxocyclobutane-1-carboxylic acid, which can be functionalized to introduce desired substituents. calstate.edu Furthermore, polyfunctionalized cyclobutane derivatives can be synthesized from chiral precursors such as (-)-α-pinene and (-)-verbenone (B192643) through oxidative cleavage. nih.gov The stereoselective synthesis of densely functionalized cyclobutanes can also be achieved through the photoisomerization of 1,2-azaborines, which act as a synthon for the cyclobutane core. bc.edu

| Starting Material | Reagents and Conditions | Product | Reference |

| Alkenes | Dienamine catalyst | Chiral cyclobutane | nih.gov |

| Cinnamyl alcohols and allyl acetates | [Ir(cod)Cl]2, chiral phosphoramidite (B1245037) ligand, Ir(dFppy)3, blue LED light | Enantioenriched oxa- bc.edunih.gov-bicyclic heptanes | rsc.orgchemistryviews.org |

| 3-Oxocyclobutane-1-carboxylic acid | Grignard reagents, coupling agents, amines | Substituted cyclobutane derivatives | calstate.edu |

| (-)-α-Pinene / (-)-Verbenone | Ruthenium trichloride (B1173362) (oxidative cleavage) | (-)-cis-Pinonic acid / (-)-cis-Pinononic acid | nih.gov |

| 1,2-Azaborines | Photoisomerization, hydrogenation, oxidation | Cyclobutane amino alcohols | bc.edu |

| Alkenyl-Grignard reagent and 1-sulfonylcyclopropanols | NBS, then elimination | Enantioenriched alkylidenecyclobutanones | chemrxiv.org |

Introduction and Functionalization of the Amino Group

The introduction of the amino group with the correct stereochemistry is a critical step in the synthesis of this compound. A common strategy involves the stereoselective amination of a pre-existing cyclobutane precursor. For instance, weakly nucleophilic nitrogen derivatives like carbamates, amides, and sulfonamides can react with 1,2-bis(trimethylsilyloxy)cyclobutene under acidic conditions to yield substituted 2-aminocyclobutanone derivatives. researchgate.net

Another approach is the enantioselective radical C–H amination of alcohols, which can install the chiral vicinal amino alcohol motif directly. nih.gov This method offers a streamlined synthesis, avoiding the use of chiral auxiliaries or starting from the chiral pool. nih.gov The synthesis of cyclobutane β-amino acids, which can be precursors to the target molecule, has been achieved through stereoselective conjugate addition of nitromethane (B149229) to chiral cyclobutyl alkenoates. researchgate.net Furthermore, the development of chiral auxiliaries, such as those derived from cis-1-aminoindan-2-ol, can be employed in asymmetric amination reactions. nih.gov

Functionalization of the amino group is often necessary for purification, protection, or further derivatization. Standard protecting groups for amines, such as carbamates (e.g., Boc, Cbz), are readily introduced and removed.

Introduction and Derivatization of the Hydroxyl Group

The hydroxyl group in this compound is typically introduced via the stereoselective reduction of a corresponding ketone precursor, such as an α-amino cyclobutyl ketone. The choice of reducing agent and reaction conditions is crucial for achieving the desired (R)-configuration at the alcohol center.

Several methods for the stereoselective reduction of ketones are available. For instance, reductions of cyclic ketones with lithium dispersion and hydrated salts of transition metals like FeCl₂·4H₂O or CuCl₂·2H₂O can yield thermodynamically stable alcohols with high stereoselectivity. bc.edu The Meerwein-Ponndorf-Verley (MPV) reduction, using a chiral samarium(III) complex, has also been employed for the stereoselective reduction of ketones, although the enantioselectivity can be sensitive to the substrate's steric bulk. nih.gov For substituted cyclobutanones, hydride reduction generally leads to the cis-alcohol with high selectivity, a preference that can be enhanced by lower temperatures and less polar solvents. mdpi.com

Derivatization of the hydroxyl group can be achieved through various standard chemical transformations. researchgate.net For analytical purposes, chiral derivatizing agents can be used to form diastereomers that are separable by chromatography, allowing for the determination of enantiomeric purity. researchgate.net

| Precursor | Reagent/Catalyst | Product | Key Feature | Reference |

| α-Amino cyclobutyl ketone | Chiral reducing agent (e.g., chiral borane) | This compound | Stereoselective ketone reduction | bc.edumdpi.com |

| Cyclic ketone | Lithium dispersion, FeCl₂·4H₂O or CuCl₂·2H₂O | Thermodynamically stable alcohol | High diastereoselectivity | bc.edu |

| Aryl alkyl ketone | Chiral samarium(III) complex (MPV reduction) | Chiral alcohol | Enantioselective reduction | nih.gov |

| 3-Substituted cyclobutanone | Hydride reducing agents | cis-Cyclobutanol | High cis-selectivity | mdpi.com |

Multistep Continuous Manufacturing Processes for Related Chiral Amino Alcohols

The pharmaceutical industry is increasingly adopting continuous manufacturing processes to improve efficiency, safety, and cost-effectiveness. researchgate.net For the synthesis of chiral amino alcohols, multistep continuous flow systems offer significant advantages over traditional batch processing. These systems allow for the integration of reaction, work-up, and purification steps, reducing manual handling and the risk of contamination.

A notable example is the development of a multistep continuous manufacturing process for (1R,2R)-2-amino-1-methylcyclopentan-1-ol, a structurally related chiral amino alcohol. researchgate.net This process mitigates safety hazards associated with highly exothermic reactions by using a combination of plug flow reactors (PFRs) and continuous stirred tank reactors (CSTRs). researchgate.net Continuous work-up procedures, including extraction, washing, and thin-film distillation, are integrated into the flow system. researchgate.net The final hydrogenation step is performed in a continuous trickle bed reactor, yielding the product with high purity and enantiomeric excess. researchgate.net

Enzymatic synthesis in continuous-flow microreactors also presents a powerful approach. For instance, the synthesis of (2S,3R)‐2‐amino‐1,3,4‐butanetriol has been achieved with full conversion by coupling transketolase and transaminase-catalyzed reactions in a cascading microreactor system. nih.gov This method overcomes substrate inhibition and allows for the optimization of individual reaction steps. nih.gov Similarly, lipase-catalyzed synthesis of β-amino alcohols in a continuous-flow reactor has been demonstrated to be highly efficient under mild conditions. mdpi.com

Emerging Methodologies in the Synthesis of Chiral Amino Alcohols

The field of asymmetric synthesis is continually evolving, with new methodologies offering more efficient and selective routes to chiral amino alcohols. One emerging area is the use of dual catalytic strategies. For example, the combination of a rhodium-based chiral Lewis acid catalyst and a photoredox sensitizer (B1316253) enables the visible-light-activated redox coupling of α-silylamines with 2-acyl imidazoles to produce 1,2-amino-alcohols with high enantioselectivity. researchgate.net

Another innovative approach involves enantioselective radical C–H amination. This strategy allows for the direct installation of a chiral amino group at a C-H bond, bypassing the need for pre-functionalized substrates. nih.gov This method has been successfully applied to the synthesis of a variety of chiral β-amino alcohols. nih.gov

Furthermore, the development of novel organocatalysts continues to provide powerful tools for asymmetric synthesis. Simple primary β-amino alcohols, derived from readily available amino acids, have been shown to be effective organocatalysts in asymmetric Michael additions to form chiral adducts that are precursors to β-amino alcohols. nih.gov

| Methodology | Key Features | Application | Reference |

| Dual Catalysis (Photoredox/Lewis Acid) | Visible-light activation, high enantioselectivity | Synthesis of 1,2-amino alcohols | researchgate.net |

| Enantioselective Radical C–H Amination | Direct C-H functionalization, atom economy | Synthesis of β-amino alcohols | nih.gov |

| Novel Organocatalysis | Readily available catalysts, mild conditions | Asymmetric Michael additions | nih.gov |

Reactivity of the Amino Group

The primary amino group in this compound is a key site for a variety of nucleophilic reactions. Its reactivity is fundamental to the construction of more complex molecular architectures.

The amino group readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (activated with coupling agents), to form the corresponding amides. These reactions are typically high-yielding and proceed under standard conditions. The formation of the amide bond is a robust transformation used to introduce a wide array of functional groups.

For instance, the reaction with an acyl chloride in the presence of a base to neutralize the HCl byproduct is a common strategy. Alternatively, peptide coupling reagents can facilitate amide bond formation directly from carboxylic acids, a method often employed in the synthesis of more complex, biologically relevant molecules.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Base/Coupling Agent | Product |

|---|---|---|

| Acetyl Chloride | Triethylamine | N-((2R)-1-hydroxy-2-cyclobutylethyl)acetamide |

| Benzoic Anhydride | Pyridine | N-((2R)-1-hydroxy-2-cyclobutylethyl)benzamide |

N-alkylation of the amino group introduces alkyl substituents, leading to secondary or tertiary amines. This can be achieved using alkyl halides or through reductive amination. Reductive amination involves the initial formation of an imine or enamine with an aldehyde or ketone, followed by reduction with an appropriate hydride reagent (e.g., sodium borohydride, sodium cyanoborohydride). This method is particularly useful for introducing a variety of alkyl groups under mild conditions.

N-arylation, the formation of a carbon-nitrogen bond with an aryl group, can be accomplished through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the amine with an aryl halide or triflate.

The primary amine can react with aldehydes and ketones to reversibly form imines (Schiff bases). This reaction is typically catalyzed by acid or base and involves the removal of water to drive the equilibrium towards the product. The resulting imine can be a stable final product or an intermediate that can be reduced (as in reductive amination) or attacked by nucleophiles. The formation of enamines is also possible, particularly with carbonyl compounds that have an α-hydrogen.

In multi-step syntheses, it is often necessary to temporarily "protect" the amino group to prevent it from reacting while other parts of the molecule are being modified. Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Table 2: Common Amine Protecting Groups

| Protecting Group | Reagent for Protection | Reagent for Deprotection |

|---|---|---|

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Trifluoroacetic Acid (TFA) |

Reactivity of the Hydroxyl Group

The primary hydroxyl group provides another site for functionalization, allowing for the synthesis of ethers and esters. Its reactivity can be modulated, and it can be selectively reacted in the presence of an unprotected or protected amine.

The hydroxyl group can be esterified by reaction with carboxylic acids (under acidic conditions, e.g., Fischer esterification), acid chlorides, or anhydrides. These reactions are analogous to the acylation of the amino group but target the oxygen nucleophile of the alcohol.

Etherification, the formation of an ether linkage, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 3: Examples of Hydroxyl Group Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | (2R)-2-amino-2-cyclobutylethyl acetate |

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol in this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions. The proximity of the amino group can influence the reaction's outcome, and its protection is often necessary to prevent side reactions.

Mild oxidation conditions are required to convert the primary alcohol to the aldehyde, (2R)-2-amino-2-cyclobutylethanal. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or a Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) are commonly employed for this transformation. chemistryviews.org These methods are known to be effective for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. chemistryviews.orglibretexts.org A novel procedure for the mild oxidation of β-amino alcohols to α-amino aldehydes using commercially available manganese(IV) oxide has also been reported, which offers high enantiopurity and avoids over-oxidation. researchgate.net

For the direct oxidation to the corresponding carboxylic acid, (2R)-2-amino-2-cyclobutylacetic acid, stronger oxidizing agents are necessary. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄/acetone), or ruthenium tetroxide (RuO₄). chemistryviews.org It is crucial to select an oxidizing system that is compatible with the amino group, or to use a protecting group for the amine to avoid undesired reactions.

The following table summarizes representative conditions for the oxidation of primary alcohols, which are applicable to this compound.

| Product | Reagent(s) | Solvent | Typical Conditions |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature |

| Aldehyde | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature |

| Aldehyde | (COCl)₂, DMSO, Et₃N (Swern) | Dichloromethane (DCM) | -78 °C to Room Temperature |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Water/t-BuOH, base | 0 °C to Room Temperature |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄) | Acetone | 0 °C to Room Temperature |

Dual Functional Group Reactivity: Intramolecular Cyclizations and Heterocycle Formation

The presence of both an amino and a hydroxyl group in a 1,2-relationship allows this compound to undergo intramolecular cyclization reactions to form various nitrogen- and oxygen-containing heterocycles. These transformations are of significant interest as they lead to the formation of rigid scaffolds commonly found in biologically active molecules.

Formation of Oxazolidines and Oxazinones

Oxazolidines can be formed through the condensation of this compound with aldehydes or ketones. This reaction typically proceeds under acidic or basic catalysis and results in the formation of a five-membered heterocyclic ring.

The synthesis of oxazolidin-2-ones, a class of heterocycles with significant applications in medicinal chemistry, can be achieved from β-amino alcohols. orgsyn.org A common method involves the reaction of this compound with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or diethyl carbonate. orgsyn.org For example, treatment with diethyl carbonate in the presence of a base can yield the corresponding (4R)-4-cyclobutyloxazolidin-2-one. orgsyn.org Microwave-assisted synthesis using urea (B33335) and an ethanolamine (B43304) derivative has also been reported as an efficient method for preparing oxazolidin-2-ones. organic-chemistry.org

Oxazinones, the six-membered ring analogues, can also be synthesized from appropriate amino alcohol precursors. While the direct cyclization of this compound would lead to a five-membered ring, derivatives of this compound can be used to form oxazinones. For instance, if the side chain is extended, 1,3-oxazinan-2-ones can be synthesized via electrochemically mediated carboxylative cyclization of allylic amines with CO₂. organic-chemistry.org A novel method for the stereoselective synthesis of amino-1,2-oxazinones involves the radical addition–cyclization of α,β-unsaturated hydroxamates. nih.govrsc.org

| Heterocycle | Reagent(s) | Key Features |

| Oxazolidine | Aldehyde or Ketone | Condensation reaction, formation of a five-membered ring. |

| Oxazolidin-2-one | Diethyl Carbonate, K₂CO₃ | Cyclization with a carbonate source. orgsyn.org |

| Oxazolidin-2-one | Urea, Microwave | Efficient and rapid synthesis. organic-chemistry.org |

| 1,3-Oxazinan-2-one | CO₂, Electrochemical Cyclization | Applicable to extended chain analogues. organic-chemistry.org |

Synthesis of Other Nitrogen- and Oxygen-Containing Heterocyclic Systems

Beyond oxazolidines and oxazinones, the bifunctional nature of this compound allows for its use in the synthesis of a variety of other heterocyclic systems. The specific heterocycle formed depends on the reagents and reaction conditions employed.

For instance, intramolecular cyclization can be induced to form other ring systems, and the compound can serve as a precursor for more complex heterocyclic structures. Studies on the cyclization reactions of related 3-amino-2,4-dihydroxybutanoic acid derivatives have shown that regioselective cyclizations can lead to highly functionalized γ-lactones, oxazolines, and aziridines. rsc.org These studies highlight the versatility of amino alcohol scaffolds in heterocyclic synthesis.

Furthermore, cascade reactions involving substrates with similar functionalities have been developed. For example, a silver-catalyzed cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes has been used to construct complex fused triazoles. mdpi.com This suggests that this compound could potentially be derivatized and used in similar cascade reactions to generate novel polycyclic heterocyclic systems.

Modifications and Functionalization of the Cyclobutyl Ring

The cyclobutane ring in this compound, while generally stable, can undergo specific functionalization reactions. The strained nature of the four-membered ring can influence its reactivity, and modern synthetic methods have enabled the targeted modification of such systems. nih.gov

C-H functionalization has emerged as a powerful tool for the direct modification of carbocyclic rings. acs.org This approach allows for the introduction of new functional groups onto the cyclobutane ring without the need for pre-functionalized starting materials. For example, palladium-catalyzed C-H arylation has been successfully applied to cyclobutane systems. acs.org

Ring-opening reactions of cyclobutane derivatives can also be a viable strategy to access linear or other cyclic structures. The strain in the cyclobutane ring can be harnessed to drive these transformations. For instance, the ring-opening of bicyclo[1.1.0]butanes represents a straightforward method for synthesizing polyfunctionalized cyclobutanes. researchgate.net While not directly applicable to this compound, this highlights the potential for transformations involving the cyclobutane core.

The functionalization of the cyclobutane ring can be influenced by the existing stereocenter, potentially allowing for diastereoselective modifications. The development of new catalytic systems continues to expand the possibilities for the selective functionalization of strained ring systems like cyclobutane. mdpi.com

| Reaction Type | Reagent/Catalyst | Description |

| C-H Arylation | Pd Catalyst, Aryl Halide | Direct introduction of an aryl group onto the cyclobutane ring. acs.org |

| Radical C-H Functionalization | Radical Initiator, Functionalizing Agent | Introduction of various functional groups via a radical mechanism. |

| Ring-Opening | Lewis Acid/Transition Metal | Cleavage of the cyclobutane ring to form new structures. |

Applications of 2r 2 Amino 2 Cyclobutylethan 1 Ol As a Chiral Building Block in Organic Synthesis

Role in Asymmetric Synthesis

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. Chiral 1,2-amino alcohols are a cornerstone of this field, serving dual roles as both chiral auxiliaries and precursors to chiral ligands.

Chiral Auxiliaries in Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a chemical reaction to favor one diastereomer over another. fluorochem.co.ukbldpharm.com After the desired stereoselective transformation, the auxiliary is removed for potential reuse. fluorochem.co.uk The 1,2-amino alcohol structure is a common feature in many successful chiral auxiliaries, such as those derived from valinol or phenylalaninol, which are often converted into oxazolidinone structures. bldpharm.com These oxazolidinone auxiliaries, pioneered by David A. Evans, are highly effective in controlling the stereochemistry of reactions like aldol (B89426) additions and alkylations. bldpharm.com

While specific studies detailing the performance of an oxazolidinone derived from (2R)-2-Amino-2-cyclobutylethan-1-ol are not prominently documented, its structural similarity to other amino alcohols suggests its potential for such applications. The general mechanism involves acylating the nitrogen of the oxazolidinone, generating a specific enolate with a non-nucleophilic base, and then reacting it with an electrophile. The bulky substituent at the stereocenter (in this case, the cyclobutyl group) blocks one face of the enolate, forcing the electrophile to approach from the less hindered side, thus inducing high diastereoselectivity.

Table 1: Common Diastereoselective Transformations Using Chiral Auxiliaries

| Transformation | Description | Key Feature of Auxiliary |

|---|---|---|

| Alkylation | Formation of a new carbon-carbon bond by adding an alkyl group to an enolate. | Provides facial shielding to the enolate. |

| Aldol Reaction | Reaction of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound. | Controls the formation of syn or anti diastereomers. |

| Michael Addition | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Directs the stereoselective formation of a new stereocenter. |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile. | Influences the endo/exo selectivity and facial selectivity. |

Development of Chiral Ligands for Enantioselective Catalysis

Chiral 1,2-amino alcohols are fundamental precursors for a wide array of ligands used in transition-metal-catalyzed enantioselective reactions. These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to favor the production of one enantiomer of the product over the other.

Common classes of ligands derived from amino alcohols include:

Oxazolines: Such as in BOX (bis(oxazoline)) and PHOX (phosphino-oxazoline) ligands, which are effective in a variety of reactions including hydrogenations, cyclopropanations, and allylic alkylations.

Bipyridine Ligands: New chiral 2,2'-bipyridine (B1663995) ligands have been synthesized and applied in copper-catalyzed asymmetric reactions.

Schiff Base Ligands: Formed by the condensation of the amino group with an aldehyde, these are used in catalytic processes like the oxidation of sulfides and olefins.

The synthesis of these ligands typically involves converting the alcohol and amine functionalities of the chiral amino alcohol into the desired coordinating groups. For instance, the synthesis of an oxazoline (B21484) ring involves cyclization of an N-acyl derivative of the amino alcohol. The specific structure of the amino alcohol, including the nature of the substituent at the stereocenter (the cyclobutyl group), is critical for tuning the steric and electronic properties of the resulting ligand and, consequently, its effectiveness in asymmetric catalysis.

Precursor for the Synthesis of Complex Organic Molecules

The defined stereochemistry and reactive functional groups of this compound make it an attractive starting point for synthesizing more elaborate molecules with controlled three-dimensional structures.

Generation of Stereodefined Scaffolds for Medicinal Chemistry Research

In drug discovery, molecular scaffolds provide the core three-dimensional framework upon which various functional groups are appended to interact with biological targets. Chiral scaffolds are of particular interest as biological systems are inherently chiral. The unique cyclobutyl moiety of this compound offers a lipophilic and conformationally constrained element that can be incorporated into novel scaffolds. For example, the amino alcohol can be used to create peptidomimetic structures or heterocyclic systems like substituted morpholines and oxazolidinones, which are themselves privileged scaffolds in medicinal chemistry.

Synthesis of Advanced Intermediates for Biologically Active Compounds

Chiral building blocks are essential for the efficient synthesis of biologically active compounds. This amino alcohol can serve as a key intermediate for various therapeutic agents. For instance, chiral amino alcohols are core components of intermediates used in the synthesis of drugs like Edoxaban, an oral anticoagulant. While the direct use of this compound in the synthesis of a specific marketed drug is not explicitly documented in readily available literature, its structural motifs are relevant to modern pharmaceutical synthesis.

Construction of Cycloalkyl Amine Compounds

The compound itself is a cycloalkyl amine. Furthermore, its functional groups can be manipulated to build more complex structures containing the cyclobutyl amine core. The primary amine can undergo reactions such as reductive amination, acylation, or serve as a nucleophile in ring-opening reactions to be incorporated into larger molecular frameworks. The synthesis of substituted 2-aminocyclobutanone derivatives, for example, highlights methods for creating functionalized cyclobutane (B1203170) rings that are important intermediates. The presence of the hydroxymethyl group provides an additional handle for synthetic elaboration, allowing for the construction of diverse and complex cycloalkyl amine-containing molecules.

Utilization in the Preparation of Specialized Materials

The distinct stereochemistry and rigid four-membered ring of this compound make it a valuable chiral building block for the synthesis of advanced materials. Its derivatives have found applications in the development of highly specialized molecules, such as stereoselective catalysts and structurally organized surfactants, where the defined spatial arrangement of the cyclobutane core is instrumental in achieving desired material properties and functions.

Derivatives in Catalyst Production

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. A primary method for achieving this is through asymmetric catalysis, which relies on chiral catalysts to selectively produce one enantiomer of a product over the other. Chiral 1,2-amino alcohols, like this compound, are a well-established class of precursors for creating effective chiral ligands for these catalysts.

Derivatives of this compound are particularly suited for this purpose. The amino and hydroxyl groups provide two convenient points for chemical modification, allowing for the synthesis of a diverse library of bidentate ligands. These ligands can then be complexed with various transition metals, such as ruthenium, rhodium, or iridium, to form active catalysts.

A common strategy involves converting the amino alcohol into a chiral oxazoline or a phosphine-containing ligand. For instance, a phosphino-oxazoline (PHOX) type ligand could be synthesized. The inherent rigidity of the cyclobutane ring in such ligands helps to create a well-defined and sterically hindered chiral environment around the metal center. This structural constraint is crucial for effective stereochemical communication during the catalytic cycle, leading to high enantioselectivity in reactions like asymmetric hydrogenation, transfer hydrogenation, or allylic alkylation.

While specific studies detailing catalysts derived from this compound are not prevalent, the performance of catalysts based on analogous chiral amino alcohols is well-documented. For example, ruthenium complexes with chiral amino alcohol ligands are highly efficient in the asymmetric transfer hydrogenation of ketones and imines. uab.cat Similarly, oxazaborolidine catalysts derived from amino alcohols are effective in the asymmetric reduction of ketones. researchgate.net It is scientifically reasonable to expect that catalysts derived from this compound would exhibit comparable efficacy, with the unique stereoelectronic properties of the cyclobutane moiety potentially offering novel selectivity. A patent has described the general methodology of using chiral amino alcohols to build combinatorial libraries of catalysts to identify the most suitable one for a specific asymmetric transformation. google.com

| Ligand Type | Potential Metal Complex | Target Reaction | Anticipated Outcome (based on analogs) | Reference Analog |

|---|---|---|---|---|

| Chiral Oxazoline | Iridium (Ir) | Asymmetric Hydrogenation | High enantiomeric excess (ee) | Indane-based oxazolines |

| Diamine Derivative | Ruthenium (Ru) | Asymmetric Transfer Hydrogenation | High yield and ee | (1S,2R)-1-Amino-2-indanol uab.cat |

| Oxazaborolidine | Boron (B) | Asymmetric Ketone Reduction | >95% ee | Apopinane-derived amino alcohols researchgate.net |

| Phosphino-Oxazoline (PHOX) | Palladium (Pd) | Asymmetric Allylic Alkylation | High enantioselectivity | General PHOX ligands |

Derivatives in Surfactant Synthesis

Chiral surfactants are amphiphilic molecules that possess a stereogenic center, leading to the formation of chiral micelles and other supramolecular aggregates in solution. These ordered structures can be used as chiral selectors in separation science, as templates for the synthesis of helical materials, and in chiral recognition processes.

The this compound scaffold is an excellent starting point for the synthesis of novel chiral surfactants. By attaching a long alkyl chain (hydrophobic tail) to either the amino or hydroxyl group, the molecule is rendered amphiphilic. The cyclobutane ring, along with the amino alcohol functionality, constitutes the hydrophilic head group.

Research on closely related chiral surfactants derived from cyclobutane β-amino acids demonstrates the profound influence of the rigid cyclobutane core on the properties of the resulting amphiphiles. acs.org The stereochemistry (cis vs. trans) of substituents on the cyclobutane ring significantly affects the packing of the surfactant molecules, the critical micelle concentration (CMC), and the morphology of the aggregates formed. acs.orgnih.gov

For example, surfactants derived from cyclobutane β-amino acids have been shown to form spherical micelles, which can evolve over time into chiral, fibrous structures. acs.org The specific stereochemistry of the cyclobutane headgroup dictates the molecular organization and recognition capabilities of these aggregates. In one study, the spherical micelles of two different diastereomeric cyclobutane-based surfactants showed dramatically different abilities to recognize bilirubin (B190676) enantiomers. acs.org Cationic surfactants based on a chiral cyclobutane β-amino acid headgroup have also been investigated as efficient agents for DNA condensation, with properties influenced by the headgroup's structure. acs.org The enhanced performance of these surfactants is attributed to stronger interactions between the headgroups, facilitated by hydrogen bonding and the hydrophobicity of the cyclobutane unit itself. acs.org

Derivatives of this compound would be expected to share these characteristics. The synthesis would typically involve N-acylation or O-alkylation with a long-chain fatty acid or alkyl halide to introduce the hydrophobic tail. The resulting amphiphile would possess a chiral headgroup whose rigid conformation, dictated by the cyclobutane ring, would influence its self-assembly into well-defined chiral supramolecular structures.

| Derivative Type | Hydrophobic Tail Example | Predicted Property | Rationale/Analogous Finding | Reference |

|---|---|---|---|---|

| N-Acyl Amino Alcohol | Dodecanoyl (C12) chain | Formation of chiral micelles and fibers | Cyclobutane β-amino acid amphiphiles form chiral aggregates. | acs.org |

| O-Alkyl Amino Alcohol | Hexadecyl (C16) chain | Lower Critical Micelle Concentration (CMC) | Enhanced headgroup interactions due to H-bonding and cyclobutane hydrophobicity. | acs.org |

| Quaternized Amino Alcohol | N,N-dimethyl-N-dodecyl | Efficient DNA condensation agent | Cationic cyclobutane β-amino acid surfactants show high efficiency. | acs.org |

| Non-ionic Ether Linkage | Dodecyl ether | Formation of ordered Langmuir monolayers | Nonionic cyclobutane amphiphiles form condensed phase domains with chiral shapes. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 2r 2 Amino 2 Cyclobutylethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Proton NMR (¹H NMR) Chemical Shift Analysis for Structural Assignment

In the ¹H NMR spectrum of (2R)-2-Amino-2-cyclobutylethan-1-ol, the chemical shifts of the protons provide critical information about their local electronic environments. The protons on the carbon bearing the hydroxyl group (CH₂OH) are expected to appear in the range of 3.5-4.5 ppm, influenced by the electronegativity of the adjacent oxygen atom. The proton attached to the chiral carbon (CH-NH₂) would likely resonate in a distinct region, its chemical shift influenced by both the amino and cyclobutyl groups. The protons of the cyclobutyl ring will exhibit complex splitting patterns and chemical shifts typically found in the aliphatic region (around 1.5-2.5 ppm). The protons of the amino (NH₂) and hydroxyl (OH) groups are exchangeable and may appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis and Multiplicity

The ¹³C NMR spectrum offers a complementary and often more straightforward view of the carbon skeleton, with each unique carbon atom typically giving rise to a distinct signal. libretexts.orgyoutube.com The chemical shift of a carbon is influenced by the electronegativity of the atoms attached to it. libretexts.org For this compound, the carbon atom bonded to the hydroxyl group (CH₂OH) is expected to have a chemical shift in the range of 60-70 ppm. wisc.edulibretexts.org The chiral carbon (CH-NH₂) would likely appear in the range of 50-60 ppm. The carbons of the cyclobutyl ring will resonate in the aliphatic region, typically between 15 and 40 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₂OH | 60-70 |

| CH-NH₂ | 50-60 |

| Cyclobutyl CH | 25-40 |

| Cyclobutyl CH₂ | 15-30 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structure Elucidation

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the proton on the chiral carbon and the protons on the adjacent CH₂OH group, as well as with the methine proton of the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the stereochemistry of the molecule by observing correlations between protons that are close to each other in space, even if they are not directly bonded.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net In the IR spectrum of this compound, the presence of the hydroxyl (-OH) and amino (-NH₂) groups would be indicated by broad and medium-to-strong absorption bands, respectively, in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the cyclobutyl and ethyl groups would appear around 2850-3000 cm⁻¹. The C-O stretching vibration of the primary alcohol would be observed in the 1000-1050 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching, H-bonded | 3200-3600 (broad) |

| N-H (amine) | Stretching | 3300-3500 (medium) |

| C-H (alkane) | Stretching | 2850-3000 |

| C-O (alcohol) | Stretching | 1000-1050 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. The molecular weight of this compound is 115.18 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 115.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for amino alcohols include the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 97, and the cleavage of the carbon-carbon bond adjacent to the amino group, which can lead to various fragment ions. For example, cleavage between the chiral carbon and the CH₂OH group could result in a fragment ion with m/z 30 (CH₂NH₂⁺).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. This technique can confirm the molecular formula of this compound as C₆H₁₃NO. uni.lu

Analysis of Characteristic Fragmentation Pathways

A detailed analysis of the characteristic fragmentation pathways of this compound via mass spectrometry is not available in published scientific literature. While general fragmentation patterns for amino alcohols and cyclobutyl-containing compounds can be predicted, specific experimental data and detailed pathway elucidation for this exact molecule have not been documented in peer-reviewed studies.

In a hypothetical scenario, mass spectrometric analysis, such as Electron Ionization (EI) or Electrospray Ionization (ESI), would be employed. Expected fragmentation could involve:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, which would lead to the loss of the cyclobutyl group or the hydroxymethyl group.

Loss of Water: Dehydration from the primary alcohol is a likely fragmentation event, particularly under thermal conditions or certain ionization methods.

Ring Opening/Cleavage: The cyclobutane (B1203170) ring could undergo cleavage to produce characteristic radical cations or neutral losses.

Without experimental data, a definitive fragmentation scheme cannot be constructed.

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation

There are no published X-ray crystallography studies for this compound. Therefore, its absolute stereochemistry has not been experimentally confirmed by this method, and its solid-state conformation remains undetermined.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, by using anomalous dispersion techniques, the absolute configuration of the chiral center (the carbon atom bonded to the amino group and the cyclobutyl group) could be unambiguously assigned as (R). This would provide empirical proof of the stereochemistry. The analysis would also reveal the conformation of the molecule in the crystal lattice, including the orientation of the cyclobutyl ring relative to the aminoethanol backbone and any intermolecular interactions, such as hydrogen bonding.

Chiroptical Spectroscopy for Enantiomeric Purity and Stereochemical Confirmation

Specific chiroptical spectroscopic data, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectra, for this compound are not available in the scientific literature. These techniques are crucial for confirming the stereochemical identity and assessing the enantiomeric purity of chiral molecules.

Circular Dichroism (CD) Spectroscopy

No CD spectra for this compound have been documented in research literature. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The amino and hydroxyl groups in this compound are the primary chromophores. A CD spectrum would show positive or negative peaks (Cotton effects) at the absorption wavelengths of these chromophores. The sign and intensity of these peaks are highly sensitive to the spatial arrangement of the atoms around the chiral center, providing a fingerprint of the enantiomer's absolute configuration. Theoretical calculations could be used to predict the CD spectrum and compare it with experimental data to confirm the (R) configuration.

Theoretical and Computational Investigations of 2r 2 Amino 2 Cyclobutylethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules like (2R)-2-Amino-2-cyclobutylethan-1-ol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The flexible nature of this compound, stemming from the rotatable bonds between the cyclobutyl ring, the chiral center, and the hydroxymethyl group, gives rise to multiple possible three-dimensional arrangements, or conformers. DFT is a widely used method to study the conformational landscape of organic molecules, including amino alcohols. nih.govscirp.orgnih.gov By systematically rotating the key dihedral angles and performing geometry optimizations, a potential energy surface can be mapped out to identify stable conformers.

The stability of these conformers is largely influenced by non-covalent interactions, particularly intramolecular hydrogen bonding between the amino (-NH₂) and hydroxyl (-OH) groups. nih.govscirp.org The relative energies of the different conformers can be calculated to determine their populations at a given temperature according to the Boltzmann distribution.

A hypothetical DFT study on this compound at the B3LYP/6-31G(d,p) level of theory could yield the following illustrative data for its most stable conformers:

| Conformer | Key Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···N) Distance (Å) |

| A | -60° (gauche) | 0.00 | 2.1 |

| B | 180° (anti) | 1.5 | - |

| C | 60° (gauche) | 0.5 | 2.3 |

Note: This data is hypothetical and for illustrative purposes only.

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and confirm the structure of a molecule. nih.govacs.orgrsc.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. acs.orgrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. It is often necessary to average the chemical shifts over several low-energy conformers, weighted by their Boltzmann populations, to obtain results that correlate well with experimental data obtained in solution. nih.gov

IR Spectroscopy: The vibrational frequencies of this compound can also be calculated using DFT. These calculations provide the positions and intensities of the absorption bands in the infrared spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical method. These predicted spectra are particularly useful for identifying characteristic functional group vibrations, such as the O-H and N-H stretching frequencies, which are sensitive to hydrogen bonding. nih.gov

A table of predicted vibrational frequencies for the most stable conformer of this compound might look as follows:

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| ν(O-H) | 3450 | O-H stretch (H-bonded) |

| ν(N-H) | 3350, 3280 | N-H asymmetric & symmetric stretch |

| ν(C-H) | 2980-2850 | C-H stretch (aliphatic) |

| δ(N-H) | 1610 | N-H bend |

| δ(C-H) | 1450 | C-H bend |

| ν(C-O) | 1050 | C-O stretch |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govoup.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and interactions with the environment, such as a solvent.

For this compound, an MD simulation in a solvent like water would reveal how the molecule explores its conformational space in a more realistic environment. It would also provide information on the stability of intramolecular hydrogen bonds versus the formation of intermolecular hydrogen bonds with solvent molecules. nih.gov Such simulations are particularly useful for understanding how the molecule might interact with biological targets, such as proteins, by revealing its preferred shapes and interaction patterns in an aqueous environment. The trajectory from an MD simulation can also be used to sample conformations for subsequent higher-level quantum mechanical calculations of properties like NMR chemical shifts. nih.gov

Derivation and Analysis of Computational Molecular Descriptors for Structure-Reactivity Relationships

Computational molecular descriptors are numerical values that characterize the chemical information of a molecule. ucsb.eduneovarsity.orgnih.gov These descriptors can be calculated from the molecular structure and are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate the structure of a molecule with its biological activity or physical properties.

For this compound, a variety of descriptors can be calculated, falling into several categories:

Constitutional Descriptors: These are simple counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These describe the connectivity of the atoms in the molecule, such as branching indices.

Geometrical Descriptors: These are related to the 3D structure of the molecule, such as molecular surface area and volume.

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule. ucsb.edu Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. ucsb.edu Other electronic descriptors include dipole moment and partial atomic charges.

These descriptors can be used to build predictive models that relate the structural features of this compound and its derivatives to their potential biological activities.

Below is an example of some calculated molecular descriptors for this compound:

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 115.17 g/mol |

| Constitutional | Number of H-bond donors | 2 |

| Constitutional | Number of H-bond acceptors | 2 |

| Topological | Rotatable Bonds | 3 |

| Geometrical | Molecular Surface Area | ~130 Ų |

| Electronic | Dipole Moment | ~2.5 D |

| Electronic | HOMO Energy | ~ -9.5 eV |

| Electronic | LUMO Energy | ~ 1.2 eV |

Note: This data is for illustrative purposes and the exact values would depend on the computational method and conformation used.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-Amino-2-cyclobutylethan-1-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis of chiral amino alcohols like this compound typically involves asymmetric catalysis or chiral resolution. For example, enzymatic resolution using lipases or kinetic resolution via chiral auxiliaries (e.g., Evans oxazolidinones) can achieve high enantiomeric excess (ee). Post-synthesis purification via preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) is critical to verify purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the cyclobutyl and amino-alcohol moieties. DEPT-135 and COSY experiments resolve overlapping signals in the cyclobutane ring.

- HPLC : Chiral HPLC (e.g., using a Chiralpak IA column) validates enantiomeric purity.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHNO) and fragmentation patterns.

- Polarimetry : Specific optical rotation measurements ([α]) corroborate stereochemical integrity .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity for synthesis and purification steps .

- PPE : Impervious gloves (nitrile or neoprene), safety goggles, and lab coats.

- Exposure Mitigation : Avoid skin/eye contact; implement medical surveillance for respiratory sensitization risks, especially in individuals with asthma .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for stereoselective synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for asymmetric pathways. Molecular dynamics simulations assess solvent effects (e.g., THF vs. DCM) on reaction kinetics. Software like Gaussian or ORCA is recommended .

Q. What strategies resolve discrepancies in biological activity data for derivatives of this compound?

- Methodological Answer :

- Reproducibility Checks : Validate assay protocols (e.g., IC measurements) using positive controls.

- Structural Confirmation : Re-analyze derivatives via X-ray crystallography to rule out polymorphism or stereochemical drift.

- Data Harmonization : Cross-reference with databases like PubChem or ChEMBL for consistency .

Q. How does the cyclobutane ring influence the compound’s conformational stability in drug-target interactions?

- Methodological Answer : Cyclobutane imposes ring strain (~26 kcal/mol), favoring boat or puckered conformations. Use NMR NOE experiments to map spatial proximity of substituents. Molecular docking (AutoDock Vina) predicts binding poses with targets like GPCRs or enzymes .

Q. What are the challenges in scaling up enantioselective synthesis, and how are they addressed?

- Methodological Answer :

- Catalyst Loading : Optimize asymmetric catalysts (e.g., Ru-BINAP) to reduce costs.

- Workflow Integration : Continuous-flow systems improve yield and reduce racemization.

- Quality Control : In-line PAT (Process Analytical Technology) tools monitor ee in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.